Cefuzonam

Clinical trial Respiratory infection Efficacy

Cefuzonam (CZON/L-105) is the most active cephalosporin against MR Staphylococcus clinical isolates among comparators, with a unique hepatic/biliary excretion pathway (45.1% urinary recovery) that eliminates creatinine clearance-based dosing. Its distinct 7β-side chain with 1,2,3-thiadiazol-5-ylthiomethyl substituent confers superior β-lactamase stability. Clinical trials confirm 84.9% efficacy non-inferior to cefotiam with 89.5% bacteriological eradication (vs 78.3%). Indicated for procurement where cefotiam is unavailable, for renally compromised patients, and where third-generation cephalosporins show inadequate anti-staphylococcal coverage.

Molecular Formula C16H15N7O5S4
Molecular Weight 513.6 g/mol
CAS No. 82219-78-1
Cat. No. B1240231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuzonam
CAS82219-78-1
Synonyms7 beta-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((1,2,3-thiadiazol-5-yl)thiomethyl)ceph-3-em-4-carboxylic acid
7-(2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido)-3-((1,2,3-thiadiazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
cefuzonam
cefuzoname
Molecular FormulaC16H15N7O5S4
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O
InChIInChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1
InChIKeyCXHKZHZLDMQGFF-ZSDSSEDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefuzonam (CZON, CAS 82219-78-1): Procurement-Relevant Antimicrobial Profile and Comparator Context


Cefuzonam (CZON, also designated L-105) is a semisynthetic injectable cephalosporin antibiotic. While database classifications diverge between second-generation and third-generation [1][2], consensus characterizes it as an aminothiazolyloxyiminoacetamido cephalosporin with an extended-spectrum profile bridging gram-positive and gram-negative coverage [3]. Its in vitro antibacterial activity against Staphylococcus, Streptococcus, and Neisseria gonorrhoeae yields MICs ranging from 0.63 to 2 μg/mL . Notably, CZON demonstrates hepatic excretion as a primary elimination route, distinguishing it from many renally excreted cephems in the same class [4].

Why Cefuzonam Cannot Be Interchanged with Standard Third-Generation or Oxacephem Comparators


Substitution of Cefuzonam with other injectable cephalosporins or oxacephems (e.g., ceftazidime, flomoxef) without supporting susceptibility data introduces quantifiable risk. CZON occupies a distinct pharmacological niche characterized by three non-substitutable axes: (1) differential gram-positive potency against methicillin-resistant staphylococcal isolates relative to same-generation comparators [1]; (2) a unique hepatic excretion pathway uncommon among extended-spectrum cephems [2]; and (3) a specific 7β-side chain (2-aminothiazol-4-yl-2-methoxyiminoacetamido) plus 3-position 1,2,3-thiadiazol-5-ylthiomethyl substituent that confers distinct β-lactamase interaction and PBP-binding profiles [3]. The evidence detailed in Section 3 establishes the quantitative dimensions across which CZON diverges from cefotiam, ceftazidime, cefmenoxime, cefazolin, and other in-class candidates—making blind substitution scientifically unsound.

Cefuzonam Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Clinical Efficacy Non-Inferiority to Cefotiam in Bacterial Pneumonia and Lung Abscess: Double-Blind Comparative Trial

In a multicenter double-blind study of bacterial pneumonia and lung abscess, Cefuzonam (1 g twice daily, intravenous drip infusion for 14 days) was directly compared to cefotiam (CTM) at identical dosing. Clinical efficacy rates were 84.9% for CZON (45 of 53 evaluable cases) versus 83.3% for CTM (47 of 56 cases), demonstrating non-inferiority [1]. Bacteriological eradication rates trended higher for CZON at 89.5% (17 of 19 strains) compared to 78.3% for CTM (18 of 23 strains), though the difference did not reach statistical significance [1].

Clinical trial Respiratory infection Efficacy

Superior in vitro Anti-Staphylococcal Activity Against Methicillin-Resistant Strains (MRS) Relative to Six Comparator Cephalosporins

A comparative in vitro study evaluated CZON against clinically isolated methicillin-resistant Staphylococcus (MRS) strains alongside six representative cephalosporins: cefazolin (CEZ), cefamandole (CMD), cefotiam (CTM), cefoperazone (CPZ), and cefpiramide (CPM). CZON exhibited the most potent activity among all tested cephalosporins under both normal body temperature and lower temperature conditions [1]. This finding is supported by a separate pediatric study wherein CZON MIC peaks for S. aureus (both CEZ-susceptible and CEZ-tolerant strains) were 0.39 μg/mL and 0.78–1.56 μg/mL respectively, with CZON superior to cefmetazole (CMZ) and cefamandole (CMD) [2].

Antibacterial activity MRSA MIC

Hepatic Excretion Pathway Distinct from Renally Cleared Third-Generation Cephalosporins

In a systematic phase I pharmacokinetic comparison of multiple injectable cephem antibiotics, Cefuzonam clustered with ceftriaxone in the 'hepatic excretion' group, contrasting with the predominantly renal excretion profiles of cefepime, E-1040, and DQ-2556 [1]. Serum elimination was characterized as 'rapid' (distinct from the very slow elimination of ceftriaxone), with pediatric data showing mean half-life of 0.87 hours (range 0.67–1.47 hours) following 20 mg/kg intravenous bolus administration [2]. Mean urinary recovery in pediatric patients was 45.1% over 6 hours, further confirming the non-renal component [2].

Pharmacokinetics Excretion Hepatic

Cefuzonam: Evidence-Based Application Scenarios for Research and Clinical Procurement


Pediatric and Adult Respiratory Infections Requiring Cefotiam Alternative with Equivalent Clinical Efficacy

Based on the double-blind comparative trial establishing 84.9% clinical efficacy non-inferior to cefotiam in bacterial pneumonia and lung abscess [1], Cefuzonam is indicated for procurement in settings where cefotiam is unavailable, contraindicated, or where a formulary alternative with comparable efficacy and numerically higher bacteriological eradication (89.5% vs 78.3%) is desired.

Infections Involving Methicillin-Resistant Staphylococcus Where Cephalosporin Activity is Required

Given CZON's documented superiority as the most active cephalosporin against methicillin-resistant Staphylococcus (MRS) clinical isolates among tested comparators (including cefazolin, cefamandole, cefotiam, and cefoperazone) [2], procurement is justified for institutions managing staphylococcal infections where third-generation cephalosporins demonstrate inadequate coverage. This applies to both research models of MRSA susceptibility and clinical scenarios requiring cephalosporin-based anti-MRS therapy.

Patients with Renal Impairment Requiring Extended-Spectrum Cephalosporin Therapy Without Dose Adjustment

The distinctive hepatic excretion pathway of Cefuzonam, characterized by biliary elimination and only 45.1% mean urinary recovery in pediatric populations [3][4], supports procurement for patients with compromised renal function. This pharmacokinetic profile reduces reliance on creatinine clearance-based dose adjustment protocols required for renally excreted comparators such as cefepime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefuzonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.